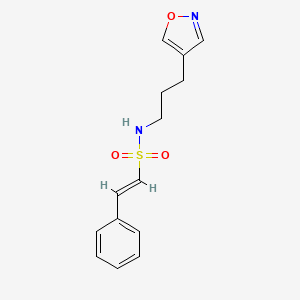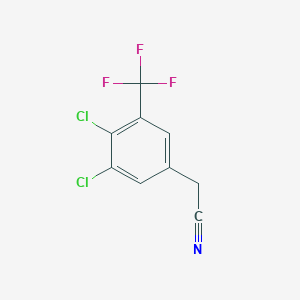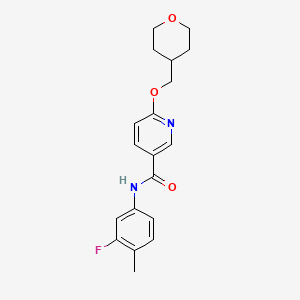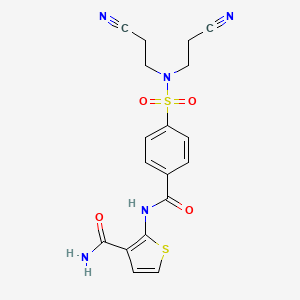
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the K2P potassium channel TRESK. This channel plays an important role in regulating neuronal excitability and has been implicated in a variety of neurological disorders, including migraine, epilepsy, and neuropathic pain. In Synthesis Method The synthesis of ML277 involves the reaction of 3-(isoxazol-4-yl)propylamine with 2-phenylethenesulfonyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield ML277 as a white solid. This method has been optimized to provide high yields and purity of the final product. Scientific Research Application ML277 has been extensively studied in the context of its potential therapeutic applications. It has been shown to be a potent and selective activator of TRESK, with an EC50 value in the low nanomolar range. This makes it an attractive candidate for the development of drugs targeting TRESK in neurological disorders. Mechanism of Action The mechanism of action of ML277 involves binding to the extracellular domain of TRESK and stabilizing the open state of the channel. This leads to an increase in potassium ion efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. Biochemical and Physiological Effects ML277 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the firing rate of neurons in the trigeminal ganglia, which is thought to be involved in the pathophysiology of migraine. It has also been shown to reduce the severity of neuropathic pain in animal models. Additionally, ML277 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory disorders. Advantages and Limitations for Lab Experiments One of the major advantages of ML277 is its potency and selectivity for TRESK. This allows for precise modulation of neuronal excitability without affecting other potassium channels. However, one limitation of ML277 is its short half-life, which may limit its effectiveness in vivo. Future Directions There are a number of potential future directions for research on ML277. One area of interest is the development of more stable analogs of ML277 that can be used in vivo. Another area of interest is the identification of other potential targets for ML277, which may have therapeutic applications in other disease states. Finally, further studies are needed to fully understand the mechanism of action of ML277 and its potential effects on neuronal signaling pathways.
Propiedades
IUPAC Name |
(E)-N-[3-(1,2-oxazol-4-yl)propyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-20(18,10-8-13-5-2-1-3-6-13)16-9-4-7-14-11-15-19-12-14/h1-3,5-6,8,10-12,16H,4,7,9H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUWTSYWDXCKM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(isoxazol-4-yl)propyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2923616.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)
methanamine](/img/structure/B2923623.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)
![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)